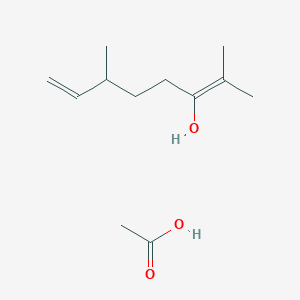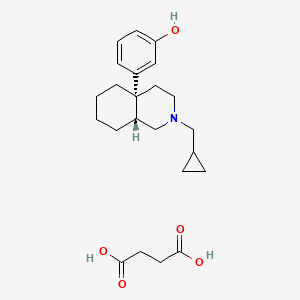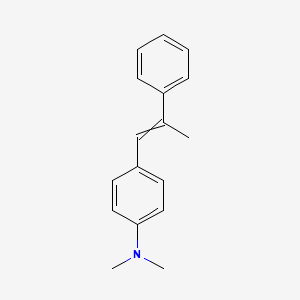
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- is a heterocyclic organic compound that features both pyrrole and pyrrolizine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- typically involves the formation of the pyrrole ring followed by the introduction of the pyrrolizine moiety. Common synthetic routes include:
Pyrrole Formation: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Pyrrolizine Introduction: The pyrrolizine ring can be introduced via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products Formed
Oxidation: 1H-Pyrrole-2-carboxylic acid, 1-(3H-pyrrolizin-3-yl)-.
Reduction: 1H-Pyrrole-2-methanol, 1-(3H-pyrrolizin-3-yl)-.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biomarker and its interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of functional materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects such as enzyme inhibition or DNA damage. These interactions are mediated by the reactive aldehyde group and the electron-rich pyrrole ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole-2-carboxaldehyde: Lacks the pyrrolizine moiety, making it less complex.
Pyrrolizine derivatives: Compounds with similar pyrrolizine structures but different functional groups.
Uniqueness
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- is unique due to the combination of the pyrrole and pyrrolizine rings, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
60609-41-8 |
|---|---|
Molekularformel |
C12H10N2O |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1-(3H-pyrrolizin-3-yl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c15-9-11-4-2-8-14(11)12-6-5-10-3-1-7-13(10)12/h1-9,12H |
InChI-Schlüssel |
KVDBSBGVFWLUNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(C=CC2=C1)N3C=CC=C3C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)
![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)

![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)

![1-(3-dodecylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14598682.png)
![{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile](/img/structure/B14598688.png)

silane](/img/structure/B14598700.png)

![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)



